tert-Butyl 2',6'-dichloro-5,6-dihydro-[4,4'-bipyridine]-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2,6-dichloropyridin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-15(2,3)21-14(20)19-6-4-10(5-7-19)11-8-12(16)18-13(17)9-11/h4,8-9H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCPWKZRCSVCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=NC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2’,6’-dichloro-5,6-dihydro-[4,4’-bipyridine]-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the bipyridine core, followed by the introduction of tert-butyl and dichloro groups through selective substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2’,6’-dichloro-5,6-dihydro-[4,4’-bipyridine]-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C15H18Cl2N2O2
- CAS Number : 1239363-36-0
- Molecular Weight : 329.23 g/mol
- IUPAC Name : tert-butyl 4-(2,6-dichloropyridin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Structural Characteristics
The compound features a bipyridine scaffold and a tert-butyl ester group, which contribute to its reactivity and ability to form various derivatives. This structural versatility allows it to participate in a range of chemical reactions, making it an essential intermediate in synthetic organic chemistry.
Antimicrobial Activity
Research has indicated that derivatives of bipyridine compounds exhibit antimicrobial properties. The structural modifications of tert-butyl 2',6'-dichloro-5,6-dihydro-[4,4'-bipyridine]-1(2H)-carboxylate can lead to compounds with enhanced activity against various bacterial strains. Studies have shown that the introduction of halogen substituents can significantly affect the biological activity of these compounds .
Anticancer Research
Recent studies have explored the potential anticancer properties of bipyridine derivatives. The compound has been tested for its ability to inhibit cancer cell proliferation in vitro. The results suggest that modifications to the bipyridine structure can enhance cytotoxicity against specific cancer cell lines, making it a candidate for further development as an anticancer agent .
Neurological Applications
The compound's bipyridine framework is also being investigated for its potential effects on neurological pathways. Research indicates that certain derivatives may influence neurotransmitter systems, suggesting possible applications in treating neurodegenerative diseases or mood disorders .
Organic Photovoltaics
Due to its unique electronic properties, this compound can be utilized as a building block in the synthesis of organic photovoltaic materials. The compound's ability to facilitate charge transport makes it suitable for incorporation into organic solar cells, which are being developed as sustainable energy solutions .
Coordination Chemistry
The bipyridine structure allows for coordination with metal ions, which can lead to the formation of metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and drug delivery systems. The ability to modify the ligand environment through changes in the bipyridine structure enhances the functionality of MOFs .
Case Study 1: Synthesis and Biological Evaluation
A study conducted on the synthesis of various derivatives of this compound demonstrated its potential as an antimicrobial agent. The synthesized compounds were evaluated for their activity against several bacterial strains using standard disk diffusion methods. Results showed that some derivatives exhibited significant inhibitory effects compared to control groups .
Case Study 2: Development of Anticancer Agents
In another research project, derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The study highlighted that specific modifications increased the potency against breast cancer cells by targeting key metabolic pathways involved in cell proliferation .
Case Study 3: Application in Organic Solar Cells
Research investigating the use of this compound as a component in organic solar cells showed promising results. The compound was incorporated into polymer blends and tested for efficiency under simulated sunlight conditions. The findings indicated improved charge mobility and energy conversion efficiency compared to traditional materials used in solar cells .
Mechanism of Action
The mechanism by which tert-Butyl 2’,6’-dichloro-5,6-dihydro-[4,4’-bipyridine]-1(2H)-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally related analogs from the evidence and broader literature:
Key Observations
Structural Features: The target compound shares the dihydro-bipyridine core with compounds 4c and 4d but differs in substituents. The 2',6'-dichloro groups introduce electron-withdrawing effects, which may enhance electrophilic reactivity compared to non-halogenated analogs like 4c . The tert-butyl carboxylate group provides steric protection, similar to 4d, but its placement on a bipyridine (vs. phenanthrolinyl in 4d) likely alters conformational flexibility and ligand-metal binding modes .
The lower yield for 4d (58%) vs. 4c (92%) suggests that bulky tert-butyl groups may complicate synthesis—a consideration relevant to the target compound’s scalability .
Physicochemical Properties :
- Melting points for dihydro-phenanthrolinyl analogs (4c and 4d) exceed 260°C, indicating high crystallinity. The absence of such data for the target compound limits direct comparison, but the dichloro and tert-butyl groups may reduce melting points due to disrupted packing .
Functional Applications: Ligand Potential: The bipyridine core in the target compound is a classic ligand scaffold (e.g., for Ru complexes in dye-sensitized solar cells). Chlorine substituents could tune electronic properties, while the tert-butyl group may improve solubility in organic solvents . Pharmaceutical Relevance: The spirocyclic compound in highlights the use of tert-butyl carboxylates as intermediates in drug synthesis. The target compound’s dichloro groups may similarly facilitate functionalization in medicinal chemistry .
Research Findings and Data Gaps
- Spectroscopic Data : The ¹H NMR of 4c () shows aromatic protons at δ 7.28–8.70. For the target compound, chlorine’s electron-withdrawing effects would likely deshield adjacent protons, shifting signals downfield compared to 4c .
- Elemental Analysis : 4c’s elemental analysis (C 85.37%, H 5.10%, N 9.53%) aligns closely with calculated values. Similar precision would be expected for the target compound, contingent on synthetic purity .
Biological Activity
tert-Butyl 2',6'-dichloro-5,6-dihydro-[4,4'-bipyridine]-1(2H)-carboxylate is a synthetic organic compound with the molecular formula C15H18Cl2N2O2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 329.22 g/mol |
| IUPAC Name | tert-butyl 4-(2,6-dichloropyridin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
| PubChem CID | 90015018 |
| Chemical Structure | Chemical Structure |
Biological Activity
Recent studies have indicated that this compound exhibits significant biological activity. The following sections summarize key findings regarding its mechanisms of action and therapeutic potential.
- Inhibition of HSET (KIFC1) : This compound has been identified as a potential inhibitor of HSET, a kinesin involved in centrosome clustering in cancer cells. In vitro studies have shown that it can induce multipolar mitosis in centrosome-amplified cancer cells, leading to increased cell death through aberrant cell division .
- Cell Cycle Disruption : The compound's ability to disrupt normal cell cycle progression was demonstrated in assays where treated cancer cells exhibited multipolar spindles, indicating a failure in proper mitotic spindle formation .
Case Studies
A recent study investigated the effects of this compound on various cancer cell lines:
- Cell Lines Tested : DLD1 (human colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
- Results :
Safety Profile
The safety profile of this compound indicates potential hazards:
- Signal Word : Danger
- Hazard Statements : H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).
Q & A
Q. What are the common synthetic routes for tert-Butyl 2',6'-dichloro-5,6-dihydro-[4,4'-bipyridine]-1(2H)-carboxylate?
- Methodological Answer : The compound can be synthesized via Hantzsch dihydropyridine synthesis (condensation of aldehydes, β-keto esters, and ammonia derivatives) or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). For example, tert-butyl-protected intermediates are often prepared using palladium catalysts (e.g., Pd(PPh₃)₄) and boronated precursors under inert conditions (N₂ atmosphere) in solvents like 1,4-dioxane/water mixtures. Yields can be optimized by adjusting reaction time (e.g., 2–24 hours) and base selection (e.g., Cs₂CO₃ or K₂CO₃) .
| Synthetic Method | Catalyst/Reagents | Solvent System | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Cs₂CO₃ | 1,4-dioxane/H₂O | 42–75 | |
| Hantzsch Synthesis | Aldehyde, β-keto ester | Ethanol (reflux) | ~50 |
Q. Which spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and dihydropyridine backbone.
- Mass Spectrometry (MS) : High-resolution MS (ESI+) identifies molecular ions (e.g., m/z 451 [M+H]⁺ for intermediates) .
- X-ray Crystallography : SHELXL software is widely used for refining crystal structures, particularly for resolving stereochemistry and verifying bond lengths/angles .
Advanced Research Questions
Q. How can researchers address low yields in Suzuki cross-coupling steps during synthesis?
- Methodological Answer : Low yields may arise from catalyst deactivation or incomplete boronate transmetallation. Strategies include:
- Catalyst Optimization : Use Pd(dppf)Cl₂ instead of Pd(PPh₃)₄ for enhanced stability .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of halogenated intermediates.
- Temperature Control : Prolonged heating (e.g., 100°C for 24 hours) may reduce side reactions .
Q. What computational methods are suitable for predicting the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., calcium channels) using software like Gaussian or GROMACS.
- QSAR Models : Correlate substituent effects (e.g., Cl vs. F) with bioactivity using datasets from PubChem or ECHA .
Q. How can stereochemical challenges in dihydropyridine derivatives be resolved experimentally?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and polar mobile phases (e.g., hexane/isopropanol).
- X-ray Crystallography : Resolve absolute configuration via SHELX-refined structures .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign stereochemistry .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported reaction conditions for tert-butyl protection?
- Methodological Answer :
- Systematic Replication : Repeat experiments varying one parameter (e.g., base, solvent) at a time.
- Control Experiments : Test intermediates (e.g., unprotected dihydropyridines) to identify side reactions.
- Literature Cross-Validation : Compare protocols from peer-reviewed patents (e.g., EP applications) vs. synthetic methodologies .
Safety and Handling
Q. What precautions are critical when handling chlorinated intermediates during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
